molecular formula C17H16Br2N2O2 B2544529 2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone CAS No. 2380170-33-0

2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone

Cat. No. B2544529
M. Wt: 440.135
InChI Key: KBSNGBQTBXKUCI-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. The compound belongs to the class of pyrrolidinyl aryl ketones and has been identified as a potent inhibitor of various enzymes and receptors.

Scientific Research Applications

2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone has been extensively studied for its potential applications in the development of drugs targeting various diseases. The compound has been identified as a potent inhibitor of several enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to have anticancer and antifungal properties.

Mechanism Of Action

The mechanism of action of 2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone involves the inhibition of enzymes and receptors. The compound binds to the active site of the enzyme or receptor, preventing its normal function. This leads to a decrease in the activity of the enzyme or receptor, which can have various effects on the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone depend on the specific enzyme or receptor that it inhibits. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Inhibition of monoamine oxidase can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have antidepressant effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone in lab experiments is its potency as an inhibitor of enzymes and receptors. This makes it a valuable tool for studying the function of these molecules. However, one limitation is that the compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone. One area of interest is the development of drugs that target specific enzymes or receptors using this compound as a lead compound. Another area of interest is the study of the compound's anticancer and antifungal properties, which could lead to the development of new treatments for these diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in various fields of medicine.

Synthesis Methods

The synthesis of 2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 2-bromoacetophenone with 3-bromo-4-hydroxypyridine in the presence of a base, followed by the addition of pyrrolidine and a reducing agent. The final product is obtained after purification and recrystallization.

properties

IUPAC Name

2-(2-bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N2O2/c18-14-4-2-1-3-12(14)9-17(22)21-8-6-13(11-21)23-16-5-7-20-10-15(16)19/h1-5,7,10,13H,6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSNGBQTBXKUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

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